

Spectroscopic Data of 4-Bromo-2-methoxy-3-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-methoxy-3-methylpyridine

Cat. No.: B595485

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **4-Bromo-2-methoxy-3-methylpyridine**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles, alongside detailed, representative experimental protocols for the acquisition of such data.

Molecular Structure

IUPAC Name: **4-Bromo-2-methoxy-3-methylpyridine** CAS Number: 112197-12-3
Molecular Formula: C₇H₈BrNO Molecular Weight: 202.05 g/mol

Data Presentation

The following tables summarize the predicted quantitative data for **4-Bromo-2-methoxy-3-methylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-6	~8.1 - 8.3	d	~5.0
H-5	~7.0 - 7.2	d	~5.0
-OCH ₃	~3.9 - 4.1	s	N/A
-CH ₃	~2.2 - 2.4	s	N/A

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	~163 - 165
C-6	~148 - 150
C-4	~120 - 122
C-3	~118 - 120
C-5	~110 - 112
-OCH ₃	~53 - 55
-CH ₃	~15 - 17

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2980-2850	Medium	Aliphatic C-H Stretch (-OCH ₃ , -CH ₃)
~1600, ~1470	Strong	C=C and C=N Stretching (Pyridine Ring)
1250-1200	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
1050-1000	Medium	Symmetric C-O-C Stretch (Aryl Ether)
Below 800	Medium-Strong	C-Br Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Identity	Notes
201/203	[M] ⁺	Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine (⁷⁹ Br/ ⁸¹ Br).
186/188	[M-CH ₃] ⁺	Loss of a methyl group.
172/174	[M-OCH ₃] ⁺	Loss of a methoxy group.
122	[M-Br] ⁺	Loss of the bromine atom.
92	[M-Br-OCH ₃] ⁺	Subsequent loss of the methoxy group after bromine loss.

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectroscopic data for pyridine derivatives like **4-Bromo-2-methoxy-3-methylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to confirm the chemical structure.

Materials & Equipment:

- **4-Bromo-2-methoxy-3-methylpyridine** sample
- Deuterated chloroform (CDCl_3) with 0.03% tetramethylsilane (TMS)
- NMR tubes (5 mm)
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl_3 in a clean, dry vial. Transfer the solution to an NMR tube.
- ^1H NMR Acquisition:
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Use the same sample and lock/shim conditions.

- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 0 to 200 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise.
- Process the data similarly to the ^1H spectrum and reference it to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials & Equipment:

- **4-Bromo-2-methoxy-3-methylpyridine** sample
- Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

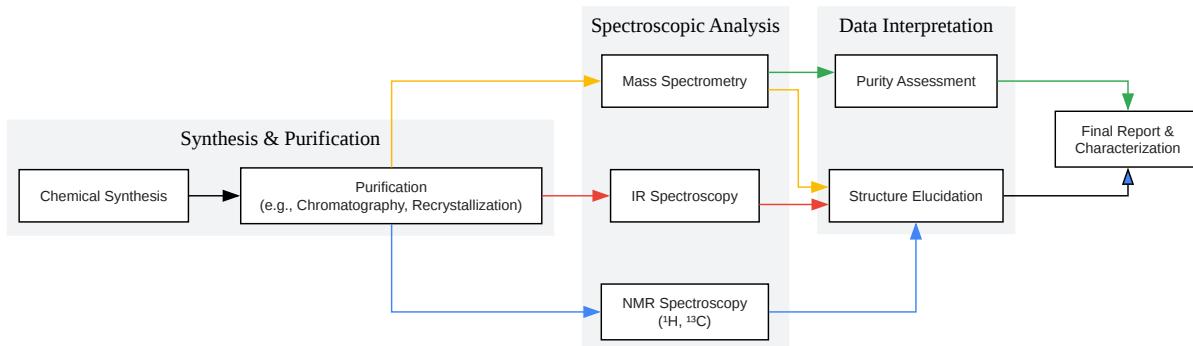
Procedure:

- Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum to account for atmospheric CO_2 and water vapor.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The software will automatically subtract the background spectrum. Perform baseline correction if necessary.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials & Equipment:


- **4-Bromo-2-methoxy-3-methylpyridine** sample
- High-purity volatile solvent (e.g., Dichloromethane or Methanol)
- Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.
- GC-MS Method Setup:
 - GC: Use a suitable capillary column (e.g., DB-5ms). Set the oven temperature program to start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, and then ramp up at 10-20 °C/min to a final temperature of ~280 °C. Use helium as the carrier gas.
 - MS: Set the ionization mode to Electron Ionization (EI) at 70 eV. Set the mass range to scan from m/z 40 to 300.
- Injection and Acquisition: Inject 1 μ L of the prepared sample solution into the GC-MS system.
- Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound. Extract the mass spectrum for this peak and analyze the molecular ion and fragment ions.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Data of 4-Bromo-2-methoxy-3-methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b595485#spectroscopic-data-for-4-bromo-2-methoxy-3-methylpyridine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com